Triethylamine borane
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Overview
Description
Triethylamine borane is a chemical compound with the formula C₆H₁₈BN. It is a complex formed between borane (BH₃) and triethylamine (N(C₂H₅)₃). This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylamine borane can be synthesized by reacting triethylamine with diborane (B₂H₆) in an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition:
B2H6+2N(C2H5)3→2N(C2H5)3BH3
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of triethylamine with borane-tetrahydrofuran complex (BH₃·THF) under controlled conditions. This method ensures high purity and yield of the product .
Types of Reactions:
Reduction: this compound is widely used as a reducing agent. It can reduce carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols.
Hydroboration: It participates in hydroboration reactions, adding across double bonds in alkenes to form organoboranes.
Substitution: It can undergo substitution reactions with various nucleophiles, forming new borane complexes.
Common Reagents and Conditions:
Reduction: Typically carried out in solvents like tetrahydrofuran (THF) at room temperature.
Hydroboration: Conducted in the presence of alkenes at low temperatures.
Substitution: Performed with nucleophiles such as amines and alcohols under mild conditions.
Major Products:
Reduction: Alcohols
Hydroboration: Organoboranes
Substitution: New borane complexes
Scientific Research Applications
Triethylamine borane has numerous applications in scientific research:
Mechanism of Action
Triethylamine borane exerts its effects primarily through its ability to donate hydride ions (H⁻). In reduction reactions, the borane moiety donates a hydride ion to the substrate, reducing it to the corresponding alcohol or amine. The triethylamine component stabilizes the borane, making it easier to handle and use in various reactions .
Comparison with Similar Compounds
Trimethylamine borane (C₃H₉BN): Similar in structure but with methyl groups instead of ethyl groups.
Borane-tetrahydrofuran complex (BH₃·THF): A common borane source used in reduction and hydroboration reactions.
Borane-dimethyl sulfide complex (BH₃·DMS): Another borane complex used for similar purposes but with different stability and reactivity profiles.
Uniqueness: Triethylamine borane is unique due to its balance of stability and reactivity. The ethyl groups provide a steric hindrance that stabilizes the borane complex, making it less prone to decomposition compared to other borane complexes. This stability, combined with its versatility in various reactions, makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
(triethylazaniumyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDAGWFOUZNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][N+](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-26-5 |
Source
|
Record name | (T-4)-(N,N-Diethylethanamine)trihydroboron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1722-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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